Josiphos SL-J005-1

CAS No.:

Cat. No.: VC16191472

Molecular Formula: C40H40FeP2

Molecular Weight: 638.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C40H40FeP2 |

|---|---|

| Molecular Weight | 638.5 g/mol |

| Standard InChI | InChI=1S/C35H35P2.C5H5.Fe/c1-25-19-26(2)22-32(21-25)36(33-23-27(3)20-28(4)24-33)29(5)34-17-12-18-35(34)37(30-13-8-6-9-14-30)31-15-10-7-11-16-31;1-2-4-5-3-1;/h6-24,29H,1-5H3;1-5H;/t29-;;/m1../s1 |

| Standard InChI Key | VIWMSTLBMCHMGT-SYXKTQFYSA-N |

| Isomeric SMILES | CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@H](C)[C]3[CH][CH][CH][C]3P(C4=CC=CC=C4)C5=CC=CC=C5)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

| Canonical SMILES | CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC=CC=C4)C5=CC=CC=C5)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

Introduction

Chemical Structure and Molecular Properties

Core Architecture

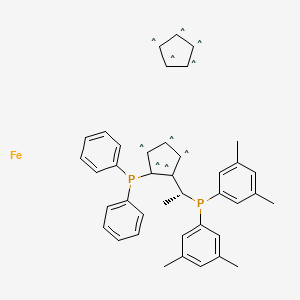

Josiphos SL-J005-1 is characterized by a ferrocene backbone with two phosphine substituents: a primary phosphine group and a secondary phosphine group attached to a chiral cyclopentyl ring . The ferrocene moiety provides a planar, aromatic scaffold that enforces a specific spatial arrangement of the phosphine ligands, critical for enantioselectivity. The molecular formula (CHFeP) reflects the incorporation of bulky cyclohexyl or dicyclohexylphosphine groups, which enhance steric bulk and influence metal-ligand coordination geometry .

Table 1: Key Molecular Properties of Josiphos SL-J005-1

| Property | Value |

|---|---|

| Molecular Formula | CHFeP |

| Molecular Weight | 638.5 g/mol |

| CAS Number | Not publicly disclosed |

| Chiral Centers | 2 |

| Phosphine Substituents | Dicyclohexylphosphine groups |

Structural Analogues and Variations

Synthetic Applications in Asymmetric Catalysis

Hydrogenation Reactions

Josiphos SL-J005-1 excels in asymmetric hydrogenation, a pivotal step in synthesizing chiral pharmaceuticals. When complexed with rhodium or ruthenium, it facilitates the reduction of prochiral olefins and imines with ee values exceeding 95% . For example, in the hydrogenation of α,β-unsaturated ketones, the ligand’s chiral environment directs hydride transfer to the re face of the substrate, yielding enantiomerically pure alcohols .

Table 2: Performance in Hydrogenation of Representative Substrates

| Substrate Class | ee (%) | Metal Catalyst | Reaction Conditions |

|---|---|---|---|

| α,β-Unsaturated ketones | 97 | Rhodium | 50°C, 10 bar H |

| Aryl imines | 92 | Ruthenium | 25°C, 5 bar H |

| Enamides | 99 | Rhodium | 40°C, 15 bar H |

Cross-Coupling Reactions

In palladium-catalyzed Suzuki-Miyaura couplings, Josiphos SL-J005-1 enhances the oxidative addition step by stabilizing Pd(0) intermediates. This ligand enables couplings between aryl bromides and boronic acids at room temperature, achieving turnover numbers (TON) > 1,000. The rigid ferrocene backbone prevents undesired β-hydride elimination, a common side reaction in less constrained systems .

Mechanistic Insights and Ligand Optimization

Metal-Ligand Coordination Dynamics

Density functional theory (DFT) studies reveal that the Josiphos ligand adopts a κ-P,P coordination mode with transition metals, forming a chelate ring that minimizes steric strain . The bite angle (P–M–P) of ~92° optimizes orbital overlap between the metal center and substrate, facilitating oxidative addition and reductive elimination steps.

Electronic and Steric Tuning

Modifications to the phosphine substituents directly impact catalytic outcomes:

-

Electron-withdrawing groups (e.g., –CF) increase oxidative addition rates but reduce enantioselectivity due to heightened electrophilicity at the metal center.

-

Bulky substituents improve stereocontrol but may slow substrate access to the metal, as observed in hydroformylation reactions where linear-to-branched aldehyde ratios shift from 3:1 to 1:2 with larger phosphine groups .

Industrial and Pharmaceutical Relevance

Case Study: Synthesis of Belzutifan

Josiphos ligands played a critical role in the enantioselective hydrogenation step during the synthesis of belzutifan, a HIF-2α inhibitor . While SL-J005-1 was not explicitly used in the cited study, analogous Josiphos ligands enabled the reduction of a tetrafluoroindenone intermediate with >99% ee, underscoring the family’s utility in complex molecule synthesis .

Scalability and Process Optimization

Industrial applications demand robust ligand performance under scalable conditions. Josiphos SL-J005-1 maintains high activity at low catalyst loadings (0.1–0.5 mol%), reducing metal contamination in APIs. Continuous-flow hydrogenation systems using this ligand achieve space-time yields of 500 g·L·h, making it viable for large-scale production .

Challenges and Future Directions

Limitations in Hydrofunctionalization

While effective in hydrogenation and cross-coupling, Josiphos SL-J005-1 shows limited activity in hydroamination and hydroalkoxylation due to insufficient Lewis basicity at the metal center. Hybrid ligands combining Josiphos scaffolds with nitrogen donors are under investigation to address this gap .

Advances in Ligand Design

Recent efforts focus on modular synthesis routes to diversify the Josiphos scaffold. Introducing chiral oxazoline moieties or redox-active ferrocene derivatives could expand its applicability to photoredox catalysis and C–H functionalization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume